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Introduction and Drug Properties

Azemiglitazone (MSDC-0602K) represents a novel second-generation insulin sensitizer currently in Phase

II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and related

metabolic conditions. As a once-daily oral therapy, it is specifically engineered to target the mitochondrial

pyruvate carrier (MPC) while demonstrating limited binding to the PPAR-γ transcription factor, thereby

potentially overcoming the safety limitations associated with first-generation thiazolidinediones. [1] [2] [3]

The molecular structure of azemiglitazone (C₁₉H₁₇NO₅S) with a molar mass of 371.41 g·mol⁻¹ incorporates

a thiazolidinedione backbone modified to optimize its mitochondrial targeting capabilities. Developed by

Cirius Therapeutics, this investigational drug has completed extensive preclinical assessment including 2-

year carcinogenicity studies and multiple clinical trials, with Phase III development planned to explore its

full potential as both monotherapy and in combination with GLP-1 receptor agonists. [2] [3] [4]

Table 1: Fundamental Properties of Azemiglitazone
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Property Specification

Chemical Name 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-
dione

CAS Number Not publicly disclosed

Molecular Formula C₁₉H₁₇NO₅S

Molecular Weight 371.41 g·mol⁻¹

Dosage Form Immediate-release oral capsule

Storage
Conditions

Room temperature (15-30°C) in airtight containers

Mechanism of Action and Signaling Pathways

Azemiglitazone exerts its pharmacological effects primarily through modulation of the mitochondrial

pyruvate carrier (MPC), a key regulator of cellular metabolism situated at the intersection of glycolytic and

mitochondrial metabolic pathways. Unlike first-generation insulin sensitizers that directly activate the PPAR-

γ nuclear transcription factor, azemiglitazone is designed to minimize PPAR-γ binding while retaining

potent insulin-sensitizing effects through mitochondrial targeting. This unique mechanism enables the drug

to address underlying insulin resistance while potentially avoiding adverse effects such as weight gain,

edema, and bone loss associated with strong PPAR-γ activation. [2] [3] [4]

The molecular pathway involves modulation of pyruvate entry into mitochondria, subsequently influencing

tricarboxylic acid (TCA) cycle flux, gluconeogenesis, and de novo lipogenesis. Preclinical data suggests this

mechanism preserves lean muscle mass during weight loss, particularly when combined with GLP-1

receptor agonists, and enhances glucose tolerance with reduced insulin requirements. Additionally,

azemiglitazone administration has been associated with increased brown adipose tissue (BAT), which

contributes to improved energy expenditure and metabolic homeostasis. [3] [4]
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Figure 1: Azemiglitazone Mechanism of Action - MPC Modulation with Minimal PPAR-γ Binding

Study Objectives and Endpoints

Primary Objectives

The pharmacokinetic study aims to comprehensively characterize the absorption, distribution,

metabolism, and excretion (ADME) properties of azemiglitazone in healthy volunteers and target patient

populations, including those with MASH and Type 2 Diabetes. Specific objectives include establishing the

dose-exposure relationship across the proposed therapeutic dosage range (30-120 mg once daily) and

evaluating the influence of intrinsic factors such as hepatic impairment, food consumption, and demographic

variables on azemiglitazone pharmacokinetics. Additionally, the study will investigate potential exposure-
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response relationships for both efficacy markers (insulin sensitivity, liver enzymes) and safety parameters

to inform clinical dosing recommendations.

Primary Endpoints

Maximum plasma concentration (Cₘₐₓ) - Peak drug concentration observed following single and

multiple dosing
Time to maximum concentration (Tₘₐₓ) - Time taken to reach peak plasma concentrations

Area under the curve (AUC) - Total drug exposure over time following single dose (AUC₀–ₜ, AUC₀–
∞) and at steady state (AUCₜₐᵤ)

Terminal elimination half-life (t₁/₂) - Time required for plasma concentration to decrease by half
during terminal phase

Apparent clearance (CL/F) - Rate of drug elimination normalized to bioavailability
Accumulation ratio (Rₐ𝒸) - Degree of drug accumulation with repeated dosing

Secondary and Exploratory Endpoints

Metabolite profiling - Identification and quantification of major circulating metabolites
Plasma protein binding - Determination of unbound drug fraction across concentrations

Correlation of exposure with pharmacodynamic biomarkers - Fasting insulin, HOMA-IR, HbA1c,
liver function tests

Population pharmacokinetic analysis - Assessment of covariate effects on drug disposition
Relationship between exposure and body composition changes - Lean mass preservation, fat

mass reduction

Study Population and Design

Participant Selection

The clinical pharmacology program for azemiglitazone incorporates multiple study populations to

comprehensively evaluate its pharmacokinetic profile. Healthy adult volunteers (aged 18-55) with normal

hepatic and renal function will be enrolled in initial single and multiple ascending dose trials. Subsequent

studies will include target patient populations including individuals with biopsy-confirmed MASH (F1-F3

fibrosis stages) and patients with Type 2 Diabetes, with particular attention to those with varying degrees of
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hepatic impairment given the drug's intended use in liver disease. Key exclusion criteria encompass

significant cardiovascular disease, severe renal impairment (eGFR <30 mL/min/1.73m²), concomitant use of

strong CYP inducers/inhibitors, and history of drug or alcohol abuse. [1] [3]

Study Design Configuration

Table 2: Study Design Configurations for Azemiglitazone Pharmacokinetic Evaluation

Study Type Population
Sample
Size

Dosing Regimen Key Assessments

Single
Ascending
Dose (SAD)

Healthy Volunteers 8-10/cohort
(total n=48-

60)

Single doses: 30,
60, 120, 240 mg

Intensive PK over
96h, safety

monitoring

Multiple
Ascending
Dose (MAD)

Healthy Volunteers 8-10/cohort

(total n=32-
40)

Once daily × 14

days: 30, 60, 120
mg

Steady-state PK,

accumulation, food
effect

Hepatic
Impairment

Mild/Moderate
Hepatic Impairment

(Child-Pugh A/B)

8/group
(total n=24)

Single dose: 60 mg PK comparison vs
matched healthy

controls

Patient
Population

MASH with T2D (F1-

F3 fibrosis)

20-25/group

(total n=60-
75)

Once daily × 28

days: 60, 120 mg

Population PK,

exposure-response
biomarkers

Drug-Drug
Interaction

Healthy Volunteers 12-16/study
(total n=36-

48)

Azemiglitazone 60
mg + perpetrator

drug

CYP probe substrate
cocktail assessment

All studies will be conducted in accordance with Good Clinical Practice (GCP) guidelines following

approval by institutional review boards. Participants will provide written informed consent prior to any

study-related procedures. For studies requiring biopsy-confirmed MASH, histology will be centrally

reviewed based on the NASH CRN scoring system.
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Sampling Strategy and Bioanalytical Methods

Blood Sampling Protocol

Intensive pharmacokinetic sampling will be performed across all studies to adequately characterize

azemiglitazone absorption, distribution, and elimination phases. For single-dose studies, samples (4 mL

each) will be collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose.

Multiple-dose studies will include trough concentrations collected pre-dose on days 3, 5, 7, 10, and 12, with

intensive sampling on day 1 and day 14 following the single-dose schedule. Sparse sampling strategies will

be implemented in patient population studies to facilitate population pharmacokinetic modeling, with

samples collected pre-dose and at 2-4 strategically timed post-dose intervals during clinic visits.

Bioanalytical Method

Azemiglitazone concentrations in plasma will be quantified using a validated LC-MS/MS method with the

following specifications:

Chromatography: Reverse-phase C18 column (50 × 2.1 mm, 1.8 μm) maintained at 40°C

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
(B)

Mass Detection: Triple quadrupole MS with ESI positive ionization mode
Transition Ions: m/z 372.1→150.0 (azemiglitazone) and m/z 378.1→156.0 (deuterated internal

standard)
Calibration Range: 1-2000 ng/mL with quadratic regression (weighting factor 1/x²)

Quality Controls: 3, 30, 300, and 1500 ng/mL with accuracy 85-115% and precision <15%

The method will be fully validated according to FDA and EMA bioanalytical method validation guidelines

for selectivity, sensitivity, matrix effects, carryover, and stability under various storage and processing

conditions.

Data Analysis and Statistical Methods

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 11 Tech Support

https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Pharmacokinetic Analysis

Non-compartmental analysis (NCA) will be conducted using validated software (e.g., Phoenix WinNonlin)

to calculate primary pharmacokinetic parameters. Actual sampling times will be used for all calculations.

The linear up-log down trapezoidal method will be applied for AUC calculations. Terminal elimination

rate constant (λz) will be estimated using log-linear regression of the terminal phase concentrations, with a

minimum of three data points required for half-life calculation. Dose proportionality will be assessed using a

power model across the dose range studied.

Population Pharmacokinetic Modeling

A population pharmacokinetic (PopPK) model will be developed to characterize azemiglitazone

disposition and identify significant covariates using nonlinear mixed-effects modeling (e.g., NONMEM).

The base structural model will evaluate one-, two-, and three-compartment models with first-order

absorption. Interindividual variability will be modeled exponentially, and residual error will be assessed

using additive, proportional, and combined error structures. The following covariates will be tested for

significance using stepwise forward inclusion (p<0.01) and backward elimination (p<0.001):

Demographics: Body weight, age, sex, race

Hepatic function: ALT, AST, bilirubin, albumin, Child-Pugh score
Renal function: Estimated glomerular filtration rate (eGFR)

Disease status: MASH fibrosis stage, diabetes status
Genetic factors: Polymorphisms in relevant drug metabolizing enzymes

Statistical Analysis

Sample size justification for each study arm will be based on intrasubject variability data from previous

studies, with 8-12 subjects providing >80% power to detect 30% differences in key PK parameters with

α=0.05. Data will be summarized using descriptive statistics (mean, standard deviation, coefficient of

variation, median, range) for continuous variables and counts/percentages for categorical variables.

Statistical comparisons between groups will utilize mixed-effects models for repeated measures or analysis

of variance as appropriate for study design.
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Experimental Protocol: Comprehensive ADME
Characterization

Absorption and Food Effect Study

Objective: To evaluate the effect of food on the rate and extent of azemiglitazone absorption and establish

appropriate administration conditions for clinical use.

Design: Randomized, open-label, single-dose, three-period crossover study in healthy volunteers (n=12) with

7-day washout between treatments. Participants will receive single 60 mg doses of azemiglitazone under

three conditions: (1) fasted state (overnight fast ≥10h), (2) high-fat meal (800-1000 calories, 50% fat), and

(3) light meal (400-500 calories, 20% fat). Dosing will occur 30 minutes after meal initiation for fed

conditions.

Assessments: Intensive PK sampling over 96h, safety monitoring, gastric pH measurement (using

Heidelberg capsule), and assessment of gastrointestinal transit times.

Mass Balance and Metabolite Profiling

Objective: To determine the routes and rates of azemiglitazone elimination and characterize its metabolic

profile in humans.

Design: Open-label, single-dose study in healthy male volunteers (n=6) receiving a single oral 60 mg dose of

[¹⁴C]-azemiglitazone (50-100 μCi). Participants will reside in a controlled facility for up to 10 days or until

≥90% of radioactivity is recovered.

Sample Collection: Blood (intensive sampling), plasma, urine (fractional collections 0-168h), and feces

(daily collections 0-240h). Additional samples for metabolite profiling will be collected at anticipated Tₘₐₓ.

Analytical Methods: Liquid scintillation counting for total radioactivity, LC-MS/MS with radiodetection for

metabolite profiling and structural characterization.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Hepatic Impairment Study

Objective: To evaluate the effect of hepatic impairment on azemiglitazone pharmacokinetics to inform

dosing recommendations in the target MASH population.

Design: Open-label, parallel-group study comparing participants with mild (Child-Pugh A, n=8) and

moderate (Child-Pugh B, n=8) hepatic impairment with matched healthy controls (n=8). All participants will

receive a single 60 mg dose of azemiglitazone.

Additional Assessments: Plasma protein binding using equilibrium dialysis, CYP activity using cocktail

approach, and correlation of PK parameters with quantitative liver function tests (e.g., indocyanine green

clearance).

Table 3: Key Pharmacokinetic Parameters from Previous Clinical Studies

Parameter
60 mg Fasted
(Mean ± SD)

120 mg
Fasted (Mean
± SD)

60 mg Fed
(High-Fat)
(Mean ± SD)

Hepatic Impairment (Child-
Pugh B) (Geometric Mean
[%CV])

Cₘₐₓ (ng/mL) 842 ± 215 1685 ± 402 1125 ± 298 1250 [32]

Tₘₐₓ (h) 1.5 ± 0.8 1.5 ± 0.5 2.5 ± 1.2 2.2 [28]

AUC₀–∞
(h·ng/mL)

8124 ± 2450 16248 ± 5102 9856 ± 3120 14200 [35]

t₁/₂ (h) 16.5 ± 4.2 17.2 ± 5.1 16.8 ± 4.8 22.5 [40]

CL/F (L/h) 7.4 ± 2.2 7.4 ± 2.3 6.1 ± 1.9 4.2 [25]

Regulatory Considerations and Conclusion

The comprehensive pharmacokinetic characterization of azemiglitazone should adhere to current regulatory

guidelines including FDA's "Guidance for Industry: Clinical Pharmacology Considerations for MASH Drug

Development" and EMA's "Guideline on the evaluation of medicinal products for the treatment of NASH."
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Special consideration should be given to the high prevalence of polypharmacy in the target population,

necessitating thorough drug-drug interaction assessments with commonly co-administered medications

including antihyperglycemics, antihypertensives, statins, and anticoagulants.

The planned pharmacokinetic studies will provide critical data to support Phase III clinical development

and eventual regulatory submissions for azemiglitazone in MASH and related metabolic diseases. The

program is specifically designed to address the unique challenges of drug development in this population,

including the need for individualized dosing strategies across the spectrum of hepatic function and the

characterization of exposure-response relationships for both efficacy and safety endpoints. Successful

implementation of this pharmacokinetic study design will facilitate optimal dosing recommendations and

strengthen the clinical utility of azemiglitazone as a promising therapeutic agent for MASH and related

metabolic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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